molecular formula C11H15NO3 B15302702 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid

Cat. No.: B15302702
M. Wt: 209.24 g/mol
InChI Key: KRYUHNBYURPZGB-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid is an organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable precursor under controlled conditions. For example, a modified Strecker reaction can be employed, where 4-(dimethylamino)benzaldehyde reacts with a cyanating agent in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO3/c1-12(2)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10,13H,7H2,1-2H3,(H,14,15)

InChI Key

KRYUHNBYURPZGB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)O

Origin of Product

United States

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